N-(tert-Butyl)-2-piperidinecarboxamide hydrochloride
Description
N-(tert-Butyl)-2-piperidinecarboxamide hydrochloride is a piperidine-derived compound with a tertiary butyl group attached to the carboxamide nitrogen.
Properties
IUPAC Name |
N-tert-butylpiperidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O.ClH/c1-10(2,3)12-9(13)8-6-4-5-7-11-8;/h8,11H,4-7H2,1-3H3,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUNQGTKUWHZTAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1CCCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-Butyl)-2-piperidinecarboxamide hydrochloride typically involves the protection of the amino group of piperidine with a tert-butyl group. One common method is the reaction of piperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The resulting N-tert-butyl piperidine is then reacted with a carboxylic acid derivative, such as an acid chloride or anhydride, to form the carboxamide. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(tert-Butyl)-2-piperidinecarboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The tert-butyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Synthesis Pathways
The synthesis of N-(tert-Butyl)-2-piperidinecarboxamide hydrochloride typically involves several key steps:
- Protection of Amine Functionalities : The amine group on the piperidine ring is protected using tert-butyl groups.
- Coupling Reactions : This involves reactions with carboxylic acid derivatives to form the desired compound.
- Industrial Production : Larger-scale production often employs continuous flow reactors to enhance efficiency and yield.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry
- Building Block : It serves as a fundamental building block in organic synthesis, facilitating the creation of more complex molecules.
- Reactivity : The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, making it useful for synthesizing diverse chemical entities.
Biology
- Biochemical Probes : Investigated for its potential as a biochemical probe to study enzyme mechanisms and receptor interactions.
- Modulation of Enzyme Activity : The compound can interact with specific molecular targets, modulating enzymatic activity through competitive inhibition or activation.
Medicine
- Therapeutic Potential : Explored for its potential therapeutic properties in conditions such as cancer and inflammatory disorders. Modifications of its structure have led to analogs with enhanced potency against specific biological targets.
Biological Activities
Research indicates that this compound exhibits significant biological activity:
- Inhibition Studies : Studies have shown its ability to inhibit pyroptosis (a form of programmed cell death) in a concentration-dependent manner. For instance, at 50 µM concentration, it prevented approximately 29.1% of pyroptotic cell death.
| Study | Activity Tested | Concentration | Effect Observed |
|---|---|---|---|
| Pyroptosis Inhibition | 10 µM | 19.4% inhibition | |
| Pyroptosis Inhibition | 50 µM | 29.1% inhibition | |
| CDC42 Inhibition | Varies | IC50 = 2.6–3.9 µM |
Case Studies
Several studies have highlighted the compound's potential applications:
- A study demonstrated that derivatives of this compound could be developed to target inflammatory diseases where pyroptosis is implicated.
- Another investigation focused on its interactions with CDC42 GTPases, which are critical in tumor progression and metastasis, suggesting therapeutic avenues in cancer treatment.
Mechanism of Action
The mechanism of action of N-(tert-Butyl)-2-piperidinecarboxamide hydrochloride involves its interaction with specific molecular targets. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound towards its targets. The piperidine ring can interact with enzymes or receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Structural and Functional Differences
- Tert-butyl vs. Linear Alkyl Chains : The tert-butyl group in the target compound increases steric hindrance compared to the linear butyl group in bupivacaine or the methyl group in mepivacaine . This may reduce lipid solubility, delaying onset but prolonging duration of action .
- Aromatic vs.
- Metabolic Stability : The tert-butyl group is resistant to oxidative metabolism compared to linear alkyl chains, which are metabolized via cytochrome P450 enzymes. This could enhance metabolic stability but requires validation .
Pharmacological and Regulatory Insights
- Bupivacaine Hydrochloride :
- Mepivacaine Hydrochloride :
- Butanilicaine Hydrochloride :
Data Gaps and Research Needs
Direct comparative studies on This compound are sparse. Key research priorities include:
- In vitro receptor binding assays to quantify sodium channel affinity.
- In vivo pharmacokinetic profiling to assess absorption, distribution, and elimination.
Biological Activity
N-(tert-Butyl)-2-piperidinecarboxamide hydrochloride is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a detailed exploration of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a piperidine ring substituted with a tert-butyl group and a carboxamide functional group. Its molecular formula is C₁₁H₁₈ClN₃O, with a molecular weight of approximately 221.73 g/mol. The presence of the tert-butyl group enhances its lipophilicity, which can influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that this compound may function as both an inhibitor and an activator depending on the context of its use:
- Enzyme Modulation : The compound has been shown to modulate enzyme activity through competitive inhibition or activation, impacting various biochemical pathways involved in pain and inflammation.
- Receptor Interaction : It potentially interacts with neurotransmitter receptors, which may contribute to its therapeutic effects in neurological conditions .
Biological Activity Overview
The following table summarizes key findings related to the biological activity of this compound:
Case Studies and Research Findings
Multiple studies have investigated the biological implications of this compound:
-
Enzyme Interaction Study :
- A study demonstrated that the compound could inhibit specific enzymes involved in inflammatory pathways, suggesting potential applications in treating inflammatory diseases.
- Receptor Binding Assays :
- Antiparasitic Effects :
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(tert-Butyl)-2-piperidinecarboxamide hydrochloride, and how can reaction efficiency be monitored?
- Methodological Answer : A common approach involves coupling tert-butylamine derivatives with activated piperidinecarboxylic acid intermediates (e.g., using carbodiimide-based coupling agents like EDC/HOBt). Reaction progress can be tracked via thin-layer chromatography (TLC) with ninhydrin staining for amine detection. Post-synthesis, purity is validated using reverse-phase HPLC with UV detection (λ = 210–254 nm) . For structural confirmation, and NMR should compare tert-butyl proton signals (δ ~1.2–1.4 ppm) and carboxamide carbonyl peaks (δ ~165–170 ppm).
Q. How can researchers determine the solubility and stability of this compound under experimental conditions?
- Methodological Answer : Solubility profiling should be conducted in polar (e.g., water, methanol) and non-polar solvents (e.g., DCM, ethyl acetate) using gravimetric analysis. Stability studies under varying pH (2–10) and temperatures (4°C to 40°C) can utilize accelerated degradation assays monitored by HPLC. For long-term storage, lyophilization and storage in amber vials at –20°C are recommended to prevent hydrolysis of the carboxamide group .
Q. What analytical techniques are critical for verifying the compound’s structural integrity?
- Methodological Answer : High-resolution mass spectrometry (HRMS) is essential for confirming molecular weight (±2 ppm accuracy). X-ray crystallography (as demonstrated for tert-butyl piperazine derivatives in ) resolves stereochemical ambiguities. Additionally, FT-IR can identify characteristic bands (e.g., N–H stretch at ~3300 cm, C=O at ~1650 cm).
Advanced Research Questions
Q. How can experimental design (DoE) optimize the synthesis yield of this compound?
- Methodological Answer : Employ a factorial design to test variables like reaction temperature (25–60°C), catalyst loading (0.5–5 mol%), and solvent polarity (DMF vs. THF). Response surface methodology (RSM) can model interactions between factors. For example, flow-chemistry setups (as in ) enable precise control of residence time and mixing efficiency, improving reproducibility. Statistical tools like ANOVA identify significant parameters (e.g., temperature > solvent polarity).
Q. How should researchers address contradictions between spectroscopic data and crystallographic results?
- Methodological Answer : Discrepancies between NMR-derived conformers and X-ray crystal structures (e.g., tert-butyl group orientation) may arise from dynamic equilibria in solution. Variable-temperature NMR (VT-NMR) can detect rotational barriers, while density functional theory (DFT) calculations model energetically favorable conformers. Cross-validate with single-crystal XRD (as in ) to resolve static vs. dynamic structural features.
Q. What strategies mitigate side reactions during tert-butyl group introduction?
- Methodological Answer : Competitive alkylation at undesired positions can be minimized using bulky bases (e.g., LDA) to deprotonate specific sites. Protecting group strategies (e.g., Boc for amines) prevent unwanted nucleophilic attack. Monitor intermediates via LC-MS to detect byproducts early. For example, tert-butyl chloride derivatives are prone to elimination; substituting with tert-butyl carbonate reduces this risk .
Q. How can researchers assess the compound’s reactivity in catalytic or biological systems?
- Methodological Answer : Use kinetic studies (e.g., stopped-flow spectroscopy) to measure reaction rates with model substrates (e.g., acetylthiocholine for hydrolase inhibition assays). Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinities to biological targets. For stability in biological matrices, incubate the compound in plasma or liver microsomes, followed by LC-MS/MS analysis of degradation products .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
